molecular formula C6H7F2N3O B12072197 1-(2,2-Difluoroethyl)-1H-pyrazole-4-carboxamide

1-(2,2-Difluoroethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B12072197
M. Wt: 175.14 g/mol
InChI Key: NXFIJOKGNPUOPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2-Difluoroethyl)-1H-pyrazole-4-carboxamide is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a pyrazole ring substituted with a difluoroethyl group and a carboxamide group. The incorporation of fluorine atoms into the molecular structure enhances its chemical stability and biological activity, making it a valuable compound in medicinal chemistry and other scientific disciplines.

Preparation Methods

The synthesis of 1-(2,2-Difluoroethyl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 1H-pyrazole-4-carboxylic acid with 2,2-difluoroethylamine under appropriate reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1-(2,2-Difluoroethyl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used but generally include modified pyrazole derivatives with enhanced properties.

Scientific Research Applications

1-(2,2-Difluoroethyl)-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the difluoroethyl group enhances the compound’s binding affinity and selectivity for these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the specific target and the nature of the interaction. Additionally, it can influence signaling pathways by binding to receptors and altering their activity .

Comparison with Similar Compounds

1-(2,2-Difluoroethyl)-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics that are valuable for various applications.

Properties

Molecular Formula

C6H7F2N3O

Molecular Weight

175.14 g/mol

IUPAC Name

1-(2,2-difluoroethyl)pyrazole-4-carboxamide

InChI

InChI=1S/C6H7F2N3O/c7-5(8)3-11-2-4(1-10-11)6(9)12/h1-2,5H,3H2,(H2,9,12)

InChI Key

NXFIJOKGNPUOPY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1CC(F)F)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.